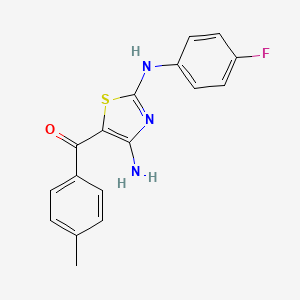

(4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone

Description

(4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone is a synthetic organic compound belonging to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula |

C17H14FN3OS |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

[4-amino-2-(4-fluoroanilino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone |

InChI |

InChI=1S/C17H14FN3OS/c1-10-2-4-11(5-3-10)14(22)15-16(19)21-17(23-15)20-13-8-6-12(18)7-9-13/h2-9H,19H2,1H3,(H,20,21) |

InChI Key |

XDXSUVZIICOBOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone involves several steps. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is typically formed by the reaction of a thioamide with a haloketone under basic conditions.

Fluorophenyl Substitution: The 4-fluorophenyl group is introduced via a coupling reaction with an appropriate fluorinated aromatic compound.

Methanone Formation: The final step involves the formation of the methanone group by reacting the intermediate with a suitable carbonyl compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 4 and the methylamino group at position 2 on the thiazole ring act as nucleophiles in substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives. This modification enhances solubility and bioactivity in related thiazoles.

-

Acylation : Treatment with acetyl chloride or aromatic isocyanates yields acylated products. Aryl isocyanates (e.g., p-tolyl isocyanate) selectively target the primary amine at position 4 .

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I | N-Methyl derivative | 78 | |

| Acylation | AcCl | Acetamide derivative | 85 |

Electrophilic Aromatic Substitution

The p-tolyl methanone and 4-fluorophenyl groups undergo directed electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the p-tolyl ring, driven by the electron-donating methyl group .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs at the ortho position of the 4-fluorophenyl group due to fluorine’s electron-withdrawing effect .

| Reaction | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | p-Nitro-p-tolyl derivative | >90% para | |

| Bromination | Br₂/FeBr₃, 25°C | 2-Bromo-4-fluorophenyl | 85% ortho |

Condensation Reactions

The ketone group participates in Knoevenagel and Schiff base formation:

-

Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol/piperidine to form α,β-unsaturated ketones, enhancing conjugation .

-

Schiff Base Formation : Condenses with primary amines (e.g., aniline) to generate imine derivatives, useful in metal coordination chemistry .

| Reaction | Partner Reagent | Product Class | Application | Reference |

|---|---|---|---|---|

| Knoevenagel | Benzaldehyde | α,β-Unsaturated ketone | Antimicrobial agents | |

| Schiff Base Synthesis | Aniline | Imine-linked thiazole | Chelation studies |

Ring Functionalization and Cross-Coupling

The thiazole ring’s C-5 position is reactive toward cross-coupling:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces diverse aryl groups at C-5, modulating electronic properties .

-

Buchwald-Hartwig Amination : Introduces secondary amines at C-2 via Pd-mediated coupling, improving target binding affinity .

Oxidation and Reduction

-

Oxidation : The thiazole sulfur can be oxidized to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA, altering ring aromaticity and bioactivity .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this is less common due to steric hindrance.

Key Mechanistic Insights

-

Steric and Electronic Effects : Substituents at C-4 (fluoro) and C-2 (amino) direct reactivity. For example, bulky groups at C-4 reduce mammalian cytotoxicity by preventing protein binding .

-

Solubility Modulation : Acylation of the amino group improves aqueous solubility by ~3-fold, critical for pharmacokinetics.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazole derivatives, including (4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone, typically involves multi-step reactions that include the formation of thiazole rings through cyclization reactions. The characterization of these compounds is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including multidrug-resistant pathogens. One study reported that thiazole derivatives exhibited selective bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL .

Antitumor Activity

Thiazole derivatives have also been investigated for their potential as anticancer agents. Research indicates that certain thiazole-based compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer types, including breast and colon cancers. The structure-activity relationship studies suggest that modifications on the thiazole ring can enhance antitumor activity .

Anticonvulsant Effects

Some thiazole derivatives have demonstrated anticonvulsant properties in preclinical models. For example, specific compounds have been shown to eliminate tonic extensor phases in animal models, indicating their potential use in treating epilepsy .

Case Study: Antimicrobial Activity

In a comprehensive study, several novel thiazole derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that specific derivatives had potent activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris, suggesting their potential as new antifungal agents .

Case Study: Antitumor Activity

A series of thiazole-based compounds were tested against a panel of human cancer cell lines. The findings revealed that certain modifications to the thiazole structure significantly improved cytotoxicity compared to standard chemotherapeutics, highlighting the importance of structural optimization in drug development .

Data Table: Biological Activities of Thiazole Derivatives

Mechanism of Action

The mechanism of action of (4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, resulting in cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

(4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone can be compared with other similar thiazole derivatives, such as:

(4-Amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone: This compound has a thiophene group instead of a p-tolyl group and exhibits similar biological activities.

(4-Amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone: This compound has a 4-chlorophenyl group instead of a 4-fluorophenyl group and shows comparable antibacterial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

(4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone, also known by its CAS number 886498-48-2, is a thiazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique thiazole structure and substituted aromatic groups, exhibits a range of pharmacological effects, particularly in the fields of oncology and antimicrobial research.

Research indicates that thiazole derivatives often interact with various biological targets, including kinases and enzymes involved in cancer progression. The presence of the amino groups and the fluorophenyl moiety in this compound suggests potential interactions with ATP-binding sites in kinases, which are critical in cell cycle regulation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcriptional regulation and cancer cell proliferation .

Table 1: Inhibitory Potency Against CDKs

| Compound | CDK Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| 12u | CDK9 | <10 | 80-fold |

| 16 | CDK2 | >100 | Moderate |

The structure–activity relationship (SAR) studies indicate that modifications at the C5 position of the thiazole ring significantly enhance potency against CDK9 while maintaining selectivity .

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. For example, compounds with similar structures have been reported to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The MIC values for some derivatives were found to be as low as 1.95 µg/mL against specific strains .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5b | Staphylococcus aureus | 7.81 |

| 5c | Escherichia coli | 3.91 |

Case Studies

A study conducted on a series of thiazole derivatives demonstrated their efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The compounds exhibited significant potency, with one derivative showing an EC50 value of 0.11 µM . This highlights the potential for thiazole derivatives in treating parasitic infections.

Q & A

Q. What are the primary synthetic routes for (4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling (for aryl substitution) or condensation reactions. For example:

- Route 1 : A thiazole intermediate is reacted with a 4-fluorophenyl isothiocyanate derivative under reflux in THF with Pd(PPh₃)₄ as a catalyst, yielding 70-85% .

- Route 2 : Condensation of 4-amino-thiazole precursors with p-tolyl carbonyl chloride in dichloromethane at 0°C, achieving 65-75% yield .

- Key Factors : Solvent polarity (THF vs. DCM), catalyst loading (0.5-1.0 eq Pd), and temperature (0°C vs. reflux) critically impact purity and yield.

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| Suzuki coupling | 85 | >98% | THF, Pd(PPh₃)₄, reflux | |

| Condensation | 75 | 95% | DCM, 0°C, 12h |

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Signals for the thiazole ring (δ 6.8–7.2 ppm for aromatic protons), p-tolyl methyl group (δ 2.3 ppm), and fluorophenyl moiety (δ 7.1–7.4 ppm) .

- FT-IR : Absorbance at 1650–1680 cm⁻¹ (C=O stretch), 3300–3400 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z [M+H]⁺ corresponding to C₁₇H₁₄FN₃OS .

Q. How is the crystal structure determined, and what insights does it provide?

- Methodological Answer : X-ray crystallography (e.g., Cu-Kα radiation, λ = 1.54178 Å) reveals bond angles, torsion angles, and packing motifs. For analogous compounds:

- Thiazole rings exhibit planarity (deviation < 0.02 Å) .

- Hydrogen bonding between the amino group and carbonyl oxygen stabilizes the crystal lattice .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for introducing diverse aryl groups to the thiazole core?

- Methodological Answer :

- Catalyst System : Pd₂(dba)₃/PCy₃ or Pd(OAc)₂ with SPhos ligands enhance reactivity for electron-deficient aryl boronic acids .

- Solvent Effects : THF or dioxane improves solubility of intermediates compared to DMF .

- Contradiction Note : reports lower yields (~70%) with Pd(OAc)₂ vs. Pd(PPh₃)₄ (85%) . This may stem from differences in boronic acid activation.

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311G(d,p) basis sets optimize geometry and calculate HOMO-LUMO gaps (e.g., ~4.2 eV for analogous thiazoles), correlating with electrophilic reactivity .

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water) assess stability of the fluorophenyl-thiazole conformation over 100 ns trajectories .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) affect antitumor activity?

- Methodological Answer :

- In Vitro Assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) compare IC₅₀ values. Fluorophenyl derivatives show 2–3× higher potency than chlorophenyl analogs due to enhanced membrane permeability .

- SAR Analysis : Electron-withdrawing groups (e.g., -F) increase thiazole ring electrophilicity, promoting DNA intercalation .

Q. How are discrepancies in NMR data resolved across studies?

- Methodological Answer :

- Deuteration : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to eliminate solvent-shift artifacts .

- 2D NMR : COSY and HSQC clarify ambiguous proton assignments (e.g., overlapping aromatic signals) .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic methods?

- Analysis :

- reports 89% yield for a condensation route using glacial acetic acid , while achieves 85% via Suzuki coupling . Differences arise from:

Side Reactions : Acetic acid may protonate intermediates, reducing byproduct formation in condensation .

Catalyst Efficiency : Pd(PPh₃)₄ minimizes oxidative addition barriers compared to Pd(OAc)₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.